molecular formula C8H14N2O2 B13947603 (3,5,5-trimethyl-4H-pyrazol-3-yl) acetate CAS No. 37696-47-2

(3,5,5-trimethyl-4H-pyrazol-3-yl) acetate

Cat. No.: B13947603
CAS No.: 37696-47-2
M. Wt: 170.21 g/mol
InChI Key: PORAUZXCEMXSPR-UHFFFAOYSA-N
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Description

(3,5,5-trimethyl-4H-pyrazol-3-yl) acetate is a chemical compound with the molecular formula C8H14N2O2. It is a derivative of pyrazole, a five-membered heterocyclic compound containing two nitrogen atoms. Pyrazole derivatives are known for their diverse pharmacological activities and are widely used in various fields of science and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3,5,5-trimethyl-4H-pyrazol-3-yl) acetate typically involves the reaction of 3,5,5-trimethyl-4H-pyrazole with acetic anhydride. The reaction is carried out under reflux conditions, and the product is purified by recrystallization or column chromatography .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

(3,5,5-trimethyl-4H-pyrazol-3-yl) acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include pyrazole oxides, alcohol derivatives, and substituted pyrazole compounds .

Scientific Research Applications

(3,5,5-trimethyl-4H-pyrazol-3-yl) acetate has several scientific research applications:

Mechanism of Action

The mechanism of action of (3,5,5-trimethyl-4H-pyrazol-3-yl) acetate involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the activity of certain enzymes in the Leishmania parasite, leading to its antileishmanial effects. The compound’s structure allows it to fit into the active site of the enzyme, thereby blocking its activity and preventing the parasite’s growth .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(3,5,5-trimethyl-4H-pyrazol-3-yl) acetate is unique due to its specific structural features that confer distinct pharmacological activities. Its trimethyl substitution pattern and acetate group make it a valuable intermediate in the synthesis of various bioactive compounds .

Properties

CAS No.

37696-47-2

Molecular Formula

C8H14N2O2

Molecular Weight

170.21 g/mol

IUPAC Name

(3,5,5-trimethyl-4H-pyrazol-3-yl) acetate

InChI

InChI=1S/C8H14N2O2/c1-6(11)12-8(4)5-7(2,3)9-10-8/h5H2,1-4H3

InChI Key

PORAUZXCEMXSPR-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OC1(CC(N=N1)(C)C)C

Origin of Product

United States

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